Eupalestin is a bioactive compound primarily derived from the plant Ageratum conyzoides, commonly known as the billy goat weed. It has garnered attention for its potential therapeutic properties, particularly in the field of pharmacology. Eupalestin is characterized by its complex chemical structure, which includes multiple functional groups that contribute to its biological activity. The molecular formula and specific structural details of Eupalestin are essential for understanding its interactions and effects in biological systems.
These reactions contribute to Eupalestin's role as an active ingredient in medicinal formulations.
Eupalestin exhibits a range of biological activities, including:
These properties highlight Eupalestin's potential in therapeutic applications.
The synthesis of Eupalestin can be achieved through various methods:
The choice of synthesis method depends on the desired purity and yield of Eupalestin.
Eupalestin has several applications across different fields:
These applications reflect the versatility of Eupalestin as a bioactive compound.
Research on Eupalestin's interactions with biological systems has revealed:
Understanding these interactions is crucial for optimizing the use of Eupalestin in therapeutic contexts.
Eupalestin shares structural and functional similarities with several other compounds. Here are some notable examples:
| Compound | Description | Unique Features |
|---|---|---|
| Quercetin | A flavonoid with strong antioxidant properties | Widely studied for its cardiovascular benefits |
| Kaempferol | Another flavonoid known for anti-inflammatory effects | Exhibits similar antibacterial activity |
| Rutin | A glycoside of quercetin | Known for enhancing vitamin C absorption |
Eupalestin is unique due to its specific combination of antibacterial and anti-inflammatory activities coupled with antioxidant properties. While other flavonoids like quercetin also exhibit these activities, Eupalestin's distinct structural features and derived sources contribute to its unique profile in terms of efficacy and potential applications in medicine and health.
Eupalestin (IUPAC name: 5,6,7,8-tetramethoxy-2-(7-methoxy-1,3-benzodioxol-5-yl)chromen-4-one) is a flavone derivative with the molecular formula C₂₁H₂₀O₉ and a molecular weight of 416.4 g/mol. Its structure comprises a chromen-4-one core substituted with five methoxy groups and a methylenedioxybenzene moiety, contributing to its lipophilicity and biological activity.
| Property | Value |
|---|---|
| SMILES | COC1=CC(=CC2=C1OCO2)C3=CC(=O)C4=C(O3)C(=C(C(=C4OC)OC)OC)OC |
| InChI Key | YPFLOZZPZVKXBX-UHFFFAOYSA-N |
| Topological Polar SA | 90.90 Ų |
| LogP (XLogP3) | 2.80 |
Eupalestin is interchangeably referred to as Conyzorigun or NSC 321478 in pharmacological literature. Its CAS registry number (73340-44-0) and PubChem CID (331149) are widely used in chemical databases.